molecular formula C16H16O5 B1200730 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione CAS No. 77386-93-7

6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione

Cat. No.: B1200730
CAS No.: 77386-93-7
M. Wt: 288.29 g/mol
InChI Key: ALRXDRQNAJOPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione is a complex organic compound that features a unique combination of a tetrahydrofuran ring and a naphthalene-1,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione typically involves multiple steps. One common route starts with the preparation of the tetrahydrofuran ring, followed by its attachment to the naphthalene-1,4-dione core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with various molecular targets. In biological systems, it may exert its effects by modulating specific enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5,5-Dimethyltetrahydrofuran-2-yl)-5,8-dihydroxynaphthalene-1,4-dione is unique due to its specific combination of a tetrahydrofuran ring and a naphthalene-1,4-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5,5-dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-16(2)6-5-12(21-16)8-7-11(19)13-9(17)3-4-10(18)14(13)15(8)20/h3-4,7,12,17-18H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRXDRQNAJOPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501001086
Record name 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501001086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77386-93-7, 80186-90-9
Record name NSC344557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501001086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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